3-(5-Ethylthiophen-2-yl)propanoic acid
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Overview
Description
3-(5-Ethylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with an ethyl group at the 5-position and a propanoic acid moiety at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 3-(5-Ethylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate alkylating agents. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, can be employed . Industrial production methods often utilize similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Ethylthiophen-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
3-(5-Ethylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives, such as:
2-Amino-3-(5-ethylthiophen-2-yl)propanoic acid: This compound features an amino group instead of a carboxylic acid moiety, which may result in different biological activities and applications.
3-{ethyl[(5-ethylthiophen-2-yl)methyl]amino}propanoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O2S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |
InChI Key |
ZQFZDXQNRNRNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CCC(=O)O |
Origin of Product |
United States |
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